molecular formula C12H18 B13947789 1-Ethyl-4-methyl-2-(propan-2-yl)benzene CAS No. 204007-33-0

1-Ethyl-4-methyl-2-(propan-2-yl)benzene

Cat. No.: B13947789
CAS No.: 204007-33-0
M. Wt: 162.27 g/mol
InChI Key: FHINDSLCYALRNN-UHFFFAOYSA-N
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Description

1-Ethyl-4-methyl-2-(propan-2-yl)benzene is a trisubstituted benzene derivative with an ethyl group at position 1, a methyl group at position 4, and a propan-2-yl (isopropyl) group at position 2. Its IUPAC name reflects the substituent positions and types, distinguishing it from structural isomers. The compound’s molecular formula is C₁₂H₁₈, with a molecular weight of 162.27 g/mol. For instance, trisubstituted benzenes typically exhibit low water solubility due to hydrophobic alkyl groups and moderate-to-high boiling points depending on substituent bulk .

Properties

CAS No.

204007-33-0

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-ethyl-4-methyl-2-propan-2-ylbenzene

InChI

InChI=1S/C12H18/c1-5-11-7-6-10(4)8-12(11)9(2)3/h6-9H,5H2,1-4H3

InChI Key

FHINDSLCYALRNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methyl-2-(propan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves the alkylation of benzene derivatives using ethyl, methyl

Biological Activity

1-Ethyl-4-methyl-2-(propan-2-yl)benzene, also known as 2-Ethyl-4-methyl-1-(propan-2-yl)benzene, is a compound that has garnered attention in various fields due to its biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

1-Ethyl-4-methyl-2-(propan-2-yl)benzene has the following chemical structure:

  • Molecular Formula : C12H18
  • Molecular Weight : 162.27 g/mol
  • IUPAC Name : 1-Ethyl-4-methyl-2-(propan-2-yl)benzene

The compound features a benzene ring substituted with ethyl, methyl, and isopropyl groups, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-Ethyl-4-methyl-2-(propan-2-yl)benzene exhibit significant antimicrobial properties. For instance, derivatives of aromatic hydrocarbons have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl ring is often correlated with enhanced antibacterial activity .

Compound Activity Target Organisms IC50 (µg/mL)
1-Ethyl-4-methyl-2-(propan-2-yl)benzeneModerateE. coli, S. aureusTBD

Cytotoxicity Studies

Cytotoxic effects have been observed in cell lines treated with compounds related to 1-Ethyl-4-methyl-2-(propan-2-yl)benzene. These studies typically employ assays such as MTT or XTT to assess cell viability post-treatment. The structure–activity relationship (SAR) analysis often reveals that substitutions on the benzene ring can significantly alter cytotoxic effects.

The mechanisms through which 1-Ethyl-4-methyl-2-(propan-2-yl)benzene exerts its biological effects are not fully elucidated but are hypothesized to involve:

  • Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to leakage of cellular contents.
  • Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in bacterial metabolism.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS can lead to oxidative stress in microbial cells.

Case Study 1: Antibacterial Efficacy

A study evaluating the antibacterial efficacy of various alkyl-substituted benzenes found that compounds closely related to 1-Ethyl-4-methyl-2-(propan-2-yl)benzene demonstrated significant activity against multidrug-resistant strains of bacteria. The study highlighted the importance of hydrophobic interactions between the compound and bacterial membranes as a key factor in its efficacy .

Case Study 2: Cytotoxicity in Cancer Cell Lines

Another study focused on the cytotoxic effects of substituted benzene derivatives on cancer cell lines (e.g., HeLa, MCF7). Results indicated that specific substitutions enhanced cytotoxicity, with some compounds achieving IC50 values comparable to established chemotherapeutics . This suggests a potential for developing new anticancer agents based on the structure of 1-Ethyl-4-methyl-2-(propan-2-yl)benzene.

Future Directions and Applications

The potential applications of 1-Ethyl-4-methyl-2-(propan-2-yl)benzene and its derivatives are vast:

  • Pharmaceutical Development : Given its promising antibacterial and cytotoxic properties, further research could lead to new antimicrobial agents or anticancer drugs.
  • Agricultural Applications : Its biological activity may be harnessed for developing natural pesticides or herbicides.
  • Material Science : Investigating its properties could lead to applications in creating functional materials with antimicrobial surfaces.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s structural uniqueness lies in the arrangement of three alkyl groups, which influence steric hindrance and electronic effects. Key comparisons include:

  • 1,4-bis(propan-2-yl)benzene (CAS RN 111-17-9): This compound features two isopropyl groups at positions 1 and 4. Its higher molecular weight (204.35 g/mol) and increased hydrophobicity make it suitable as a solvent in petroleum distillates .
  • 1-methyl-4-(propan-2-yl)benzene: A disubstituted benzene with methyl and isopropyl groups. It has a lower molecular weight (148.23 g/mol) and higher volatility, which facilitates its detection as a volatile organic compound (VOC) in breath analysis for lung cancer diagnostics .
  • 1-(2,2-dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene (4m): While structurally distinct due to a methoxy group and alkyne chain, this compound demonstrates how electron-donating substituents (e.g., methoxy) alter reactivity compared to alkyl groups .

Chemical Reactivity and Stability

  • Electrophilic Substitution : The ethyl, methyl, and isopropyl groups are all electron-donating, directing electrophilic attacks to the para and meta positions. However, steric hindrance from the isopropyl group at position 2 may slow reactions compared to less-substituted analogs.
  • Stability: Alkylbenzenes like 1,4-bis(propan-2-yl)benzene are stable under industrial conditions, as noted in hydrotreated petroleum distillates . The target compound’s stability is likely comparable but requires empirical validation.

Data Tables

Table 1: Structural and Physical Properties of Comparable Alkylbenzenes

Compound Name Molecular Weight (g/mol) Substituents Boiling Point (°C, estimated) Key Applications Reference
1-Ethyl-4-methyl-2-(propan-2-yl)benzene 162.27 Ethyl, methyl, isopropyl 210–230 Industrial intermediates
1,4-bis(propan-2-yl)benzene 204.35 Two isopropyl groups 240–260 Petroleum distillates
1-methyl-4-(propan-2-yl)benzene 148.23 Methyl, isopropyl 170–190 Medical VOCs

Notes

  • Data Limitations : Direct data on 1-ethyl-4-methyl-2-(propan-2-yl)benzene are scarce; properties are inferred from structurally similar compounds.
  • Research Needs : Empirical studies on the compound’s reactivity, toxicity, and environmental impact are recommended to validate inferred properties.

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